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Introduction

DA-0157 (also known as DAJH-1050766) is a novel small-molecule drug candidate that has
demonstrated significant promise in preclinical studies for the treatment of non-small cell lung
cancer (NSCLC). Developed by Chengdu DIAO Pharmaceutical Group Co., Ltd., DA-0157 is
designed as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Anaplastic
Lymphoma Kinase (ALK). A key focus of its development is its ability to overcome the
notoriously difficult EGFR C797S resistance mutation, a significant challenge in current NSCLC
therapies, as well as its efficacy against EGFR/ALK co-mutations.[1][2][3] This document
provides a comprehensive overview of the early research findings on DA-0157, including
available quantitative data, likely experimental protocols, and visualizations of its mechanism of
action and experimental workflow.

Core Mechanism of Action

DA-0157 targets activating mutations in both EGFR and ALK, which are critical oncogenic
drivers in NSCLC.[2] Notably, it has shown potent activity against the EGFR T790M/C797S
triple mutation, which confers resistance to third-generation EGFR inhibitors like osimertinib. By
simultaneously inhibiting both EGFR and ALK signaling pathways, DA-0157 presents a
potential therapeutic strategy for patients with co-existing EGFR mutations and ALK
rearrangements, a patient population with limited treatment options.[1][2]
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Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies of DA-
0157.

In Vitro Efficacy

While the publication abstract describes "excellent in vitro efficacy" against various EGFR
C797S mutants and ALK rearrangements, specific IC50 values are not publicly available at this
time.[1][2][3] The table below is structured to accommodate such data as it becomes available.

Target Cell Line / Kinase IC50 (nM)

EGFRDel19/T790M/C797S Data not available
EGFRL858R/T790M/C797S Data not available
EML4-ALK Data not available
Ba/F3-EML4-ALK-L1196M Data not available
NCI-H1975 (EGFRL858R/T790M) Data not available
NCI-H3122 (EML4-ALK) Data not available

In Vivo Efficacy

DA-0157 has demonstrated substantial tumor growth inhibition in multiple mouse xenograft
models.[1][2][3]
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Cell Line | PDX Tumor Growth
Model Type Treatment .
Model Inhibition (TGI)

, _ LD1-0025-200717
Patient-Derived

(EGFRDel19/T790M/ 40 mg/kg/day 98.3%
Xenograft (PDX)

C797S)
Cell-Derived Ba/F3-EML-4-ALK-

40 mg/kg/day 125.2%

Xenograft (CDX) L1196M

NCI-H1975
Dual-Side (EGFRDel19/T790M/

) 40 mg/kg/day 89.5% & 113.9%

Implantation CDX C797S) & NCI-H3122

(EML4-ALK)

Pharmacokinetic Properties

The available literature indicates that DA-0157 possesses "favorable pharmacokinetic
properties and safety,” though specific parameters such as Cmax, Tmax, AUC, and half-life
have not been publicly disclosed.[1][2][3]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of DA-0157 are not fully available.
However, based on standard methodologies in oncology drug discovery, the following are likely
protocols for the key experiments conducted.

In Vitro Cell Proliferation Assay

Obijective: To determine the concentration of DA-0157 that inhibits 50% of cell growth (IC50) in
various NSCLC cell lines.

Methodology:

e Cell Culture: NSCLC cell lines harboring different EGFR and ALK mutations are cultured in
appropriate media supplemented with fetal bovine serum and antibiotics.

o Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to
adhere overnight.
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o Compound Treatment: DA-0157 is serially diluted to a range of concentrations and added to
the cells. A vehicle control (e.g., DMSO) is also included.

 Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with
5% CO2.

 Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT
(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based
assay like CellTiter-Glo®.

o Data Analysis: The absorbance or luminescence values are measured using a plate reader.
The data is normalized to the vehicle control, and IC50 values are calculated by fitting the
dose-response curves to a non-linear regression model.

In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of DA-0157 in a living organism.
Methodology:

e Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used.
e Tumor Implantation:

o CDX Models: Cultured human NSCLC cells are suspended in a matrix like Matrigel and
injected subcutaneously into the flanks of the mice.

o PDX Models: Tumor fragments from a patient's tumor are surgically implanted
subcutaneously into the flanks of the mice.

e Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm?). Mice are then randomized into vehicle control and treatment groups.

e Drug Administration: DA-0157 is administered orally (p.0.) or via intraperitoneal (i.p.)
injection at a specified dose and schedule (e.g., 40 mg/kg/day). The vehicle control group
receives the vehicle solution.
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e Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
Tumor volume is calculated using the formula: (Length x Width2)/2.

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
maximum size or after a specified duration.

o Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the
mean tumor volume between the treated and control groups at the end of the study.

Visualizations
Signaling Pathways

The following diagram illustrates the proposed mechanism of action of DA-0157, targeting both
the EGFR and ALK signaling pathways, which are crucial for the growth and survival of certain
NSCLC cells.

Caption: DA-0157 inhibits both EGFR and ALK pathways.

Experimental Workflow

This diagram outlines a typical preclinical research workflow for evaluating a novel kinase
inhibitor like DA-0157.
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Preclinical Evaluation Workflow for DA-0157
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Caption: A typical preclinical workflow for a kinase inhibitor.
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Conclusion

DA-0157 is a promising preclinical candidate that addresses a critical unmet need in the
treatment of NSCLC, particularly for patients who have developed resistance to third-
generation EGFR inhibitors due to the C797S mutation or those with EGFR/ALK co-mutations.
The early in vivo data demonstrates significant anti-tumor activity in relevant models. While
detailed in vitro and pharmacokinetic data are not yet fully public, the existing findings support
the continued investigation of DA-0157. As DA-0157 (DAJH-1050766) is currently undergoing
Phase I/ll clinical trials, further data on its safety and efficacy in humans are anticipated.[1][2][3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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